2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Description
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-15(10-8-12)18-11-14-5-3-4-6-16(14)20-13(2)17(18)19/h3-10,13H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLVOINZLYLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Methods
The foundation of benzoxazepinone synthesis often begins with condensation reactions to form intermediate Schiff bases, followed by cyclization to construct the heterocyclic ring. A seminal approach involves reacting 3-hydroxybenzaldehyde with aromatic diamines in the presence of glacial acetic acid, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion. For instance, Salih et al. (2025) demonstrated that treating 3-hydroxybenzaldehyde with 4-methylphenylene diamine under reflux in toluene yields a bis-Schiff base intermediate, which subsequently undergoes cyclization with maleic anhydride to form a benzoxazepinone derivative. This method, while effective, requires meticulous control of reaction conditions to avoid side products.
Etherification and Lactam Formation
Early patents describe etherification strategies for synthesizing benzoxazepinone precursors. For example, the reaction of p-cyanochlorobenzene with p-cresol in dimethylformamide (DMF) using sodium hydride as a base produces 4-(4-methylphenoxy)cyanobenzene, a critical intermediate. Subsequent hydrolysis of the nitrile group to an amide, followed by intramolecular cyclization, generates the lactam ring characteristic of benzoxazepinones. This route achieves yields exceeding 90% when optimized at 150°C for 1 hour.
Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation significantly enhance reaction efficiency. Salih et al. (2025) reported that cyclizing bis-Schiff bases with phthalic anhydride under microwave conditions reduces reaction times from hours to minutes while maintaining yields of 70–95%. The localized heating effect of microwaves promotes rapid ring closure, minimizing decomposition pathways. This method is particularly advantageous for scaling production, as it reduces solvent use and energy consumption.
Catalytic Methods and Asymmetric Synthesis
Recent advances in asymmetric catalysis enable enantioselective syntheses of benzoxazepinones. A confined chiral phosphoric acid catalyst, as described by ACS Organic Letters (2023), facilitates the desymmetrization of 3-substituted oxetanes, yielding enantioenriched intermediates that can be further functionalized. Although this method was applied to 1,4-benzoxazepines, its principles are adaptable to tetrahydrobenzoxazepinones by modifying the starting oxetane substrate. Key reaction parameters include:
- Catalyst loading : 5–10 mol%
- Temperature : 0°C to room temperature
- Solvent : Dichloromethane or toluene.
Purification and Characterization Techniques
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating benzoxazepinones. Elution with hexane/ethyl acetate (5:1) effectively separates the target compound from byproducts, as evidenced by the purification of N-phenyloxetan-3-amine derivatives. Recrystallization in methanol further enhances purity, as demonstrated in patent CN102863356A.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Characteristic signals include aromatic protons at δ 7.24–6.45 ppm and methyl groups at δ 2.44 ppm. The lactam proton appears as a triplet near δ 4.68–4.59 ppm.
- ¹³C NMR : Carbonyl carbons resonate at δ 169.11–158.14 ppm, while oxazepine ring carbons appear at δ 114.65–114.64 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at 1625–1627 cm⁻¹ (C=N stretch) and 3315 cm⁻¹ (N-H stretch) confirm Schiff base intermediates, whereas lactam carbonyls exhibit peaks near 1670 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
Accurate mass measurements ([M + H]⁺ or [M + Na]⁺) validate molecular formulas, with deviations < 0.0002 Da.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : Research indicates that benzoxazepine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting their use in treating depression and anxiety disorders.
-
Anticancer Properties : Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance:
- Case Study : In vitro tests showed that 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress. In a study involving neuronal cell cultures exposed to oxidative agents:
- Results : The compound reduced cell death by 30% compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound | 80 |
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains:
- Case Study : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in materials science:
Polymer Chemistry
Research has indicated that incorporating benzoxazepine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example:
- Study Findings : Polymers modified with this compound showed a 25% increase in tensile strength compared to unmodified polymers.
Photonic Devices
The unique optical properties of the benzoxazepine structure make it suitable for applications in photonic devices. Research has suggested that films made from this compound exhibit desirable light absorption characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazepinone Derivatives
Key Observations:
Electron-Withdrawing vs. The aminoethyl substituent in the hydrochloride derivative () introduces a positively charged moiety under physiological conditions, enhancing solubility and interaction with biological targets .
Conformational Flexibility: The cyclohexenylethyl group in introduces steric hindrance, likely reducing ring puckering dynamics compared to the target compound’s planar 4-methylphenyl group . Puckering parameters (e.g., amplitude q and phase angle φ) defined by Cremer and Pople () could quantify ring non-planarity in crystallographic studies .
Synthetic Accessibility :
- Derivatives with halogens (Cl, Br) or complex side chains (e.g., cyclohexenylethyl) require multi-step synthesis, whereas the target compound’s methyl groups may simplify preparation .
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
| Property | Target Compound | BI65482 | BI58894 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Aqueous Solubility | Low | Very Low | Insoluble |
| Melting Point | 180–185°C* | 192°C | 210°C |
*Predicted based on analog data.
- Lipophilicity : Halogenated analogs exhibit higher LogP values, suggesting greater membrane permeability but poorer solubility.
- Thermal Stability : Higher melting points in halogenated derivatives correlate with stronger intermolecular forces (e.g., halogen bonding) .
Biological Activity
2-Methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19NO
- Molar Mass : 267.33 g/mol
- Structure : The compound features a benzoxazepine core structure which is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that benzoxazepine derivatives exhibit promising antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation, including the PI3K/AKT pathway, leading to induced apoptosis in cancer cells .
- Case Study : A derivative similar to this compound showed significant inhibitory effects against various cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties:
- Research Findings : It has been shown to reduce the production of pro-inflammatory cytokines in vitro. This indicates potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains have shown moderate inhibitory effects, indicating a potential role as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Receptor Interaction : It may interact with various receptors that modulate cell signaling pathways related to growth and inflammation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G0/G1 phase in cancer cells.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature (e.g., inert atmospheres at 50–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of intermediates. Multi-step reactions often involve nucleophilic substitutions or cyclization steps, with intermediates purified via column chromatography. Analytical techniques like HPLC (≥95% purity threshold) and H/C NMR are critical for verifying structural integrity and yield .
Q. How should researchers characterize the structural conformation of this benzoxazepinone derivative?
- Methodological Answer: X-ray crystallography (as demonstrated for related benzoxazepines in ) provides definitive stereochemical data. Complementary methods include FT-IR for functional group verification (e.g., carbonyl stretch at ~1700 cm) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Computational tools like DFT calculations can predict stable conformers .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin-based) across cancer (HeLa, MCF-7) and normal cell lines (HEK-293) to assess cytotoxicity. For receptor-targeted studies, use competitive binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition assays (e.g., kinase profiling). Dose-response curves (IC values) and statistical validation (p < 0.05) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?
- Methodological Answer: Systematically modify substituents on the benzoxazepine core (e.g., methyl groups, aryl rings) and evaluate changes in bioactivity. Use parallel synthesis or combinatorial chemistry to generate derivatives. Pair biological data (e.g., IC, binding affinity) with computational QSAR models to identify pharmacophores. Cross-validate results using molecular docking against target proteins (e.g., serotonin receptors) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Address this by standardizing protocols (e.g., CLIA guidelines) and using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Confirm compound purity (>98% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours). Meta-analysis of published data with sensitivity testing can isolate confounding variables .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodological Answer: Use in silico tools like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics (MD) simulations assess metabolite-receptor interactions. Validate predictions with in vitro hepatocyte models and LC-MS/MS metabolite identification. Prioritize derivatives with lower predicted hERG channel inhibition to avoid cardiotoxicity .
Q. What are the challenges in scaling up multi-step syntheses for in vivo studies?
- Methodological Answer: Scale-up introduces issues like exothermicity control (use jacketed reactors) and solvent recovery (e.g., rotary evaporation vs. distillation). Optimize catalytic steps (e.g., Pd-mediated cross-couplings) for higher turnover numbers (TON > 100). Monitor intermediates via inline PAT tools (e.g., ReactIR). For GLP compliance, document batch records and impurity profiles (ICH Q3A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
